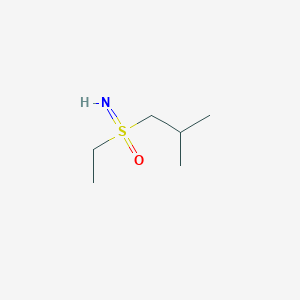

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone

Description

Ethyl(imino)(2-methylpropyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a central sulfur atom in the lambda⁶ oxidation state, bonded to an ethyl group, an imino group (NH), and a branched 2-methylpropyl substituent.

Properties

Molecular Formula |

C6H15NOS |

|---|---|

Molecular Weight |

149.26 g/mol |

IUPAC Name |

ethyl-imino-(2-methylpropyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C6H15NOS/c1-4-9(7,8)5-6(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

APBWEDMAYMRTLG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=N)(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 2-methylpropyl isocyanate in the presence of a sulfur-containing reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_9\text{NCO} + \text{S} \rightarrow \text{C}_2\text{H}_5\text{N}(\text{C}_4\text{H}_9)\text{S} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product using techniques such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The ethyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The following table summarizes key structural differences between Ethyl(imino)(2-methylpropyl)-lambda⁶-sulfanone and its analogs:

Key Observations:

- Substituent Effects: The 2-methylpropyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems compared to dimethyl or aromatic substituents . Heterocyclic groups (e.g., 1-methylimidazolyl in ) may confer bioactivity, as imidazole rings are common in pharmaceuticals (e.g., antifungal agents).

- Hydroxyl and amino groups in analogs increase solubility in aqueous media but may require derivatization (e.g., hydrochloride salt in ) for stability.

Physicochemical and Application-Based Comparisons

Solubility and Lipophilicity

- Ethyl(imino)(2-methylpropyl)-lambda⁶-sulfanone: Predicted to exhibit moderate lipophilicity due to its branched alkyl chain, favoring solubility in organic solvents.

- [(2-hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone : The hydroxyl group enhances water solubility, making it suitable for aqueous-phase reactions or formulations.

- Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda⁶-sulfanone : Imidazole’s amphiphilic nature balances solubility between polar and nonpolar environments, ideal for drug delivery systems.

Stability and Handling

- Compounds with amino groups (e.g., ) may require refrigeration or inert storage to prevent oxidation, whereas purely alkyl-substituted sulfanones (e.g., target compound) are likely more stable under ambient conditions.

Biological Activity

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone, a sulfoximine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified under sulfoximines, a functional group known for its diverse biological activities. The general formula can be represented as:

The compound's structure includes an ethyl group, an imino linkage, and a lambda6-sulfanone moiety, which are pivotal for its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfoximines exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfoximine derivatives can inhibit the growth of various bacterial strains. This compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound demonstrated moderate inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Sulfoximines have also been investigated for their anticancer properties. In a series of experiments involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited cytotoxic effects, leading to cell death at higher concentrations. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in microbial and cancerous cells. The imino group may facilitate binding to target proteins, while the sulfanone moiety could enhance stability and bioavailability. Further studies are needed to elucidate the precise molecular interactions involved.

Case Study 1: Antimicrobial Testing

In a comparative study evaluating various sulfoximine derivatives, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that while it was less potent than some other derivatives, it still showed promise as a lead compound for further development .

Case Study 2: Cancer Cell Line Evaluation

A study conducted on the cytotoxic effects of this compound on cancer cell lines demonstrated that it inhibited cell proliferation in a dose-dependent manner. Flow cytometry analyses confirmed that the compound induced apoptosis in HeLa cells, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.